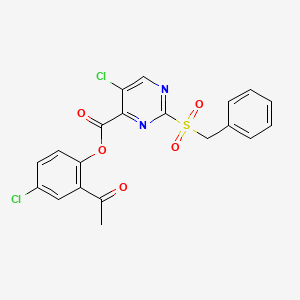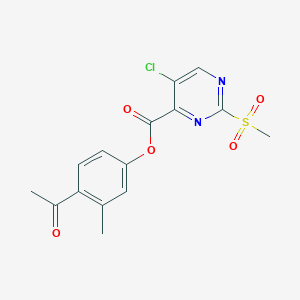![molecular formula C19H18ClN3O3 B11318491 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11318491.png)
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(4-エチルフェノキシ)プロパンアミドは、その独特の化学構造と潜在的な用途のために、さまざまな科学分野で注目を集めている合成有機化合物です。この化合物は、化学反応における安定性と汎用性で知られる1,2,4-オキサジアゾール環を特徴としており、研究と産業用途に有望な候補となっています。
準備方法
合成経路と反応条件
N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(4-エチルフェノキシ)プロパンアミドの合成は、通常、1,2,4-オキサジアゾール環の形成に続き、クロロフェニル基とエチルフェノキシ基が導入されます。一般的な方法の1つは、適切な前駆体を制御された条件下で環化させてオキサジアゾール環を形成させることです。その後、求核置換反応によって、クロロフェニル基とエチルフェノキシ基が導入されます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が関与する可能性があります。これには、反応パラメータを安定させ、効率を向上させるために、自動反応器と連続フローシステムを使用することがよくあります。
化学反応の分析
反応の種類
N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(4-エチルフェノキシ)プロパンアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を形成することができます。
還元: 還元反応は、オキサジアゾール環に結合している官能基を変更するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: ハロゲン、ハロアルカン、有機金属化合物などの試薬が頻繁に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、一方、置換反応はさまざまな官能基を導入して、幅広い誘導体につながる可能性があります。
科学研究への応用
N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(4-エチルフェノキシ)プロパンアミドは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物の安定性と反応性により、生物学的プロセスと相互作用の研究に役立ちます。
産業: 特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(4-エチルフェノキシ)プロパンアミドが効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。オキサジアゾール環は、さまざまな酵素や受容体と相互作用して、生物学的経路とプロセスに影響を与える可能性があります。正確な分子標的と関与する経路を明らかにするには、詳細な研究が必要です。
類似化合物の比較
類似化合物
酢酸エチル: 有機合成で使用され、同様の反応パターンを示すことで知られています。
アセチルアセトン: 同様の官能基を持ち、比較可能な化学反応を受ける別の化合物です。
独自性
N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(4-エチルフェノキシ)プロパンアミドは、官能基の特定の組み合わせと、独自の安定性と反応性を付与するオキサジアゾール環の存在により際立っています。これは、特定の化学的特性を必要とするさまざまな用途に有望な化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and similar reactivity patterns.
Acetylacetone: Another compound with a similar functional group that undergoes comparable chemical reactions.
Uniqueness
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide stands out due to its specific combination of functional groups and the presence of the oxadiazole ring, which imparts unique stability and reactivity. This makes it a valuable compound for various applications that require specific chemical properties.
特性
分子式 |
C19H18ClN3O3 |
|---|---|
分子量 |
371.8 g/mol |
IUPAC名 |
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-13-7-9-16(10-8-13)25-12(2)17(24)21-19-22-18(26-23-19)14-5-4-6-15(20)11-14/h4-12H,3H2,1-2H3,(H,21,23,24) |
InChIキー |
HPNJANLEKHAYJA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11318412.png)
![ethyl 5-amino-1-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11318416.png)
![2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11318417.png)

![N-{2-[3-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11318429.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11318432.png)
![N-(2-chlorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11318433.png)

![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11318449.png)
![N-(2-chloro-6-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318450.png)
![4-{2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether](/img/structure/B11318457.png)
![5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11318475.png)

